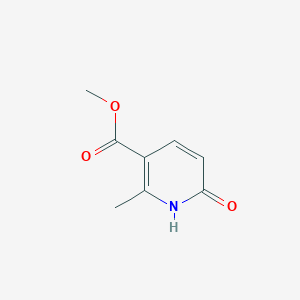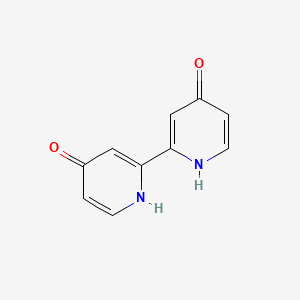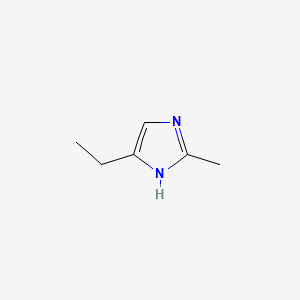
2-甲基-4-乙基咪唑
描述
2-Methyl-4-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
科学研究应用
2-Methyl-4-ethylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
生化分析
Biochemical Properties
It is known that it can act as a cross-linker for epoxy resins, a curing agent for polysiloxane episulfide resin (PSER), and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether
Cellular Effects
Given its role in the synthesis of polymers and resins, it may influence cell function by interacting with cellular components involved in these processes
Molecular Mechanism
It is known to participate in the synthesis of network polymers and resins, suggesting it may interact with biomolecules involved in these processes
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of network polymers with improved thermal resistance and physical properties , suggesting it may have long-term effects on cellular function in in vitro or in vivo studies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-ethylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, the reaction of a nitrile with an amine under nickel-catalyzed conditions can yield the desired imidazole . Another method involves the cyclization of diamines with nitriles in the presence of sulfur, followed by dehydrogenation .
Industrial Production Methods: Industrial production of 2-Methyl-4-ethylimidazole typically involves the use of high-pressure and high-temperature conditions to ensure efficient cyclization and dehydrogenation. Catalysts such as nickel or sulfur are often employed to facilitate these reactions .
化学反应分析
Types of Reactions: 2-Methyl-4-ethylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
作用机制
The mechanism of action of 2-Methyl-4-ethylimidazole involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can affect enzyme activity, protein function, and other cellular processes .
相似化合物的比较
- 2-Ethyl-4-methylimidazole
- 4-Methylimidazole
- 2-Methylimidazole
Comparison: 2-Methyl-4-ethylimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications.
属性
IUPAC Name |
5-ethyl-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHASMJDOMQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458228 | |
| Record name | 2-Methyl-4-ethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29239-89-2 | |
| Record name | 2-Methyl-4-ethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?
A1: 2-Methyl-4-ethylimidazole acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, 2-Methyl-4-ethylimidazole contributes to stronger and more reliable solder joints.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



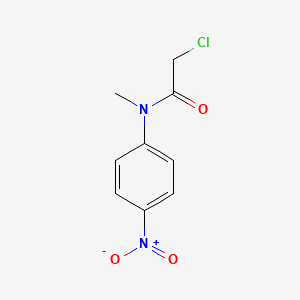
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
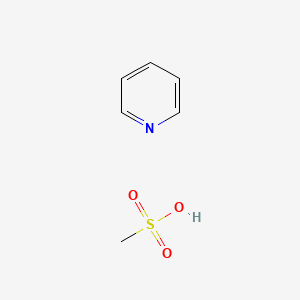
![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)




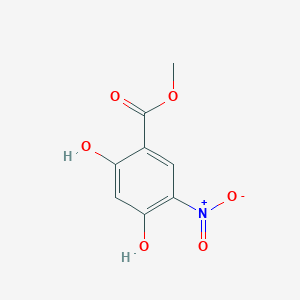
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)
![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1588918.png)
